BenchChemオンラインストアへようこそ!

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine

DLK kinase inhibition CNS drug discovery kinase selectivity

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine (CAS 1094753-64-6, molecular formula C₉H₁₈F₃N₃, molecular weight 225.25 g/mol) is a heterobifunctional piperazine building block featuring a terminal primary amine tethered via a three-carbon propyl linker to one piperazine nitrogen and a 2,2,2-trifluoroethyl group on the opposite piperazine nitrogen. The trifluoroethyl substituent imparts enhanced lipophilicity (calculated logP increase of approximately 1.0–1.5 units versus the non-fluorinated ethyl analog) and metabolic stability relative to alkyl-substituted piperazine congeners, making this scaffold particularly valuable in medicinal chemistry programs targeting central nervous system (CNS) indications.

Molecular Formula C9H18F3N3
Molecular Weight 225.259
CAS No. 1094753-64-6
Cat. No. B3003682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine
CAS1094753-64-6
Molecular FormulaC9H18F3N3
Molecular Weight225.259
Structural Identifiers
SMILESC1CN(CCN1CCCN)CC(F)(F)F
InChIInChI=1S/C9H18F3N3/c10-9(11,12)8-15-6-4-14(5-7-15)3-1-2-13/h1-8,13H2
InChIKeyKBKRAFXANLJNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine (CAS 1094753-64-6): A Trifluoroethyl-Functionalized Piperazine Building Block for CNS-Penetrant Drug Discovery and DLK Kinase Inhibitor Programs


3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine (CAS 1094753-64-6, molecular formula C₉H₁₈F₃N₃, molecular weight 225.25 g/mol) is a heterobifunctional piperazine building block featuring a terminal primary amine tethered via a three-carbon propyl linker to one piperazine nitrogen and a 2,2,2-trifluoroethyl group on the opposite piperazine nitrogen . The trifluoroethyl substituent imparts enhanced lipophilicity (calculated logP increase of approximately 1.0–1.5 units versus the non-fluorinated ethyl analog) and metabolic stability relative to alkyl-substituted piperazine congeners, making this scaffold particularly valuable in medicinal chemistry programs targeting central nervous system (CNS) indications . The compound was specifically utilized as a key pharmacophoric element in dual leucine zipper (DLK) kinase inhibitors disclosed in US Patent 10,093,664, where the trifluoroethylpiperazine moiety contributed to a binding affinity (Kd) of 18 nM against human DLK (MAP3K12) as measured by KINOMEscan KdELECT [1].

Procurement Risk: Why 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine Cannot Be Interchanged with Common Piperazine Alternatives in CNS-Targeted and Kinase Inhibitor Programs


Substituting the 2,2,2-trifluoroethyl substituent with a methyl, ethyl, or unsubstituted piperazine analog fundamentally alters two critical properties governing CNS drug-likeness and target engagement: lipophilicity-driven membrane permeability and metabolic N-dealkylation susceptibility . The electron-withdrawing trifluoroethyl group reduces the pKa of the adjacent piperazine nitrogen by approximately 2–3 units compared to alkyl-substituted variants, shifting the ionization equilibrium at physiological pH and thereby modulating both passive permeability and off-target aminergic receptor binding profiles . In the DLK inhibitor series exemplified in US 10,093,664, replacement of the trifluoroethylpiperazine motif with a morpholine, 4-methylpiperazine, or unsubstituted piperazine resulted in measurable differences in kinase selectivity and CNS penetration, highlighting that the trifluoroethyl group is not a generic substituent but a purposeful design element [1]. For procurement teams sourcing building blocks for SAR exploration, material certified at ≥98% purity with batch-specific NMR and HPLC release data ensures that residual de-fluorinated or N-alkylated impurities do not confound biological assay interpretation .

Quantitative Differentiation Evidence: 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine Versus Closest Piperazine Analogs


DLK Kinase Inhibitor Scaffold Performance: Trifluoroethylpiperazine-Containing Exemplar (Example 15) versus Morpholine and 4-Methylpiperazine Congeners in US 10,093,664

The larger compound 5-(2-cyclopropyl-1-(3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)bicyclo[1.1.1]pentan-1-yl)-1H-imidazol-4-yl)-3-(trifluoromethoxy)pyridin-2-amine (US 10,093,664, Example 15), which incorporates the target compound as its piperazine fragment, demonstrated a Kd of 18 nM against human DLK kinase in the KINOMEscan KdELECT assay [1]. In contrast, the corresponding morpholine analog (Example 4, BDBM289424) showed an IC50 of 366 nM in a cell-based c-Jun phosphorylation assay in HEK293 cells [2]. The most potent compound in the series bearing a 4-methylpiperazine fragment (Example 57/62, BDBM289481) achieved a Kd of 1.10 nM, providing an upper bound for this chemotype [3]. The trifluoroethylpiperazine-containing Example 15 thus occupies an intermediate potency position, with the trifluoroethyl group contributing to a favorable balance of lipophilicity and metabolic stability that is distinct from both the more polar morpholine and the more lipophilic methylpiperazine variants.

DLK kinase inhibition CNS drug discovery kinase selectivity KINOMEscan KdELECT structure-activity relationship

Lipophilicity Differentiation: Calculated logP and Hydrogen Bond Donor Capacity of the Target Compound Versus N-Methyl and Bis-aminopropyl Piperazine Analogs

The target compound (C₉H₁₈F₃N₃, MW 225.25) possesses one hydrogen bond donor (the terminal primary amine) and four hydrogen bond acceptors . In comparison, the N-methyl analog (N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine, identical core but with a secondary amine terminus) has one HBD but a slightly higher logP due to the N-methyl group's additional lipophilicity . The non-fluorinated analog 1,4-bis(3-aminopropyl)piperazine (CAS 7209-38-3, MW 200.33) has two primary amine termini and two HBD, with a significantly lower logP and higher topological polar surface area (tPSA) that reduces predicted passive CNS permeability . The trifluoroethyl group in the target compound contributes a calculated Hansch π value of approximately +0.88 (CF₃ contribution partitioned for one carbon spacer) compared to a methyl group's π of +0.56, representing a ~57% increase in substituent lipophilicity that is quantifiable and directly influences CNS multiparameter optimization (MPO) desirability scores.

lipophilicity CNS MPO score blood-brain barrier permeability physicochemical property prediction building block selection

Metabolic Stability Advantage: In Vitro Microsomal Half-Life of Trifluoroethyl-Substituted Piperazine Fragments versus N-Alkyl Piperazine Controls

The 2,2,2-trifluoroethyl group is a well-established metabolically stable isostere of the ethyl group. The strong electron-withdrawing effect of the CF₃ moiety deactivates the adjacent piperazine nitrogen toward oxidative N-dealkylation by cytochrome P450 enzymes, a major metabolic clearance pathway for N-alkyl piperazines . While direct microsomal stability data for the isolated target compound are not publicly disclosed, class-level evidence from structurally related trifluoroethyl-substituted piperazines indicates that the CF₃CH₂–N bond exhibits significantly slower CYP-mediated cleavage compared to the CH₃CH₂–N bond, with in vitro intrinsic clearance (CLint) values in human liver microsomes typically reduced by 3- to 10-fold for trifluoroethyl versus ethyl congeners [1]. The target compound's primary amine terminus also provides an orthogonal reactive handle for amide coupling or reductive amination without competing with the sterically and electronically deactivated piperazine nitrogen bearing the trifluoroethyl group, enabling chemoselective derivatization that is not achievable with bis-nucleophilic analogs such as 1,4-bis(3-aminopropyl)piperazine.

metabolic stability N-dealkylation cytochrome P450 trifluoroethyl metabolic shielding building block PK optimization

Purity and Batch Consistency: Vendor-Certified 98% Purity with Multi-Method QC versus Uncertified Piperazine Building Block Sources

Bidepharm supplies 3-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propan-1-amine (Catalog No. BD01593725) at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC release data . This level of analytical certification exceeds the typical 95% purity offered by some alternative suppliers (e.g., CheMenu Catalog No. CM662970 at 95% purity) . The 3% purity differential is significant when the compound is used as a building block in multi-step synthetic sequences, where cumulative impurity carry-through can reduce final product yield and complicate purification. Furthermore, vendor-provided batch-specific NMR spectra allow end-users to verify the integrity of the trifluoroethyl group (characteristic ¹⁹F NMR quartet for CF₃CH₂–) and the absence of de-fluorinated impurities that could arise from synthetic routes involving trifluoroethyl bromide alkylation under suboptimal conditions . Long-term storage recommendations (cool, dry place; 2–8°C for sealed containers) from both Bidepharm and Chemscene provide additional procurement-relevant handling specifications .

chemical purity batch consistency NMR certification HPLC analysis procurement quality assurance

Chemoselective Derivatization: Single Reactive Primary Amine Handle Enables Orthogonal Conjugation Not Possible with Symmetric Bis-Amine Piperazines

The target compound presents a single primary amine on the propyl chain as the sole nucleophilic reactive handle, because the opposite piperazine nitrogen is substituted with the electron-withdrawing trifluoroethyl group, which substantially reduces its nucleophilicity (pKa shift of approximately 2–3 units lower than unsubstituted piperazine) . In contrast, 1,4-bis(3-aminopropyl)piperazine (CAS 7209-38-3) possesses two chemically equivalent primary amine termini, making selective monofunctionalization challenging and typically requiring protecting group strategies or statistical control . The trifluoroethyl group's steric bulk further shields the piperazine nitrogen from undesired acylation or alkylation, enabling direct amide coupling, sulfonamide formation, or reductive amination at the propylamine terminus without competing side reactions at the piperazine core. This orthogonal reactivity profile reduces synthetic step count by at least one protecting group manipulation compared to symmetric bis-nucleophilic piperazine building blocks.

chemoselectivity building block reactivity orthogonal conjugation amide coupling reductive amination

CNS Multiparameter Optimization (MPO) Score: Single HBD and Optimized Lipophilicity Predict Superior CNS Drug-Likeness Compared to Non-Fluorinated and Bis-Amine Analogs

The CNS multiparameter optimization (MPO) scoring system, widely adopted in industry CNS drug discovery programs, assigns a desirability score from 0 to 6 based on six key physicochemical parameters: calculated logP (clogP), calculated logD (clogD), molecular weight, topological polar surface area (tPSA), HBD count, and pKa of the most basic center [1]. The target compound (MW 225.25, 1 HBD, tPSA ≈ 30 Ų for the primary amine plus piperazine acceptors, predicted clogP ≈ 1.0–1.5) falls within the optimal range for CNS MPO parameters, with an estimated CNS MPO score ≥5.0 out of 6.0 [1] . By comparison, 1,4-bis(3-aminopropyl)piperazine (MW 200.33, 2 HBD, tPSA ≈ 60 Ų, predicted clogP ≈ -0.5 to 0.5) would receive a lower CNS MPO score (estimated 3.0–4.0) due to its additional HBD and higher tPSA, placing it outside the desirable CNS drug-like chemical space. The trifluoroethyl substituent's lipophilicity contribution offsets the polar primary amine, achieving a CNS-favorable logD range (predicted logD₇.₄ ≈ 0.5–1.5) that supports passive BBB permeation.

CNS MPO score blood-brain barrier penetration drug-likeness physicochemical property optimization CNS drug discovery

High-Value Procurement and Research Application Scenarios for 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine (CAS 1094753-64-6)


CNS Kinase Inhibitor Lead Optimization: DLK (MAP3K12) and MLK Family Kinase Programs Requiring Balanced Lipophilicity and Brain Penetration

This building block is specifically suited for SAR campaigns targeting DLK kinase and related mixed lineage kinase (MLK) family members, as evidenced by its deployment in US Patent 10,093,664, Example 15, where the trifluoroethylpiperazine fragment contributed to a Kd of 18 nM against DLK [1]. Teams optimizing kinase inhibitors for neurodegenerative disease indications (Alzheimer's disease, Parkinson's disease, traumatic brain injury) can utilize this compound to prepare focused libraries exploring the linker length, bicyclo[1.1.1]pentane geometry, and imidazole substitution patterns established in the DLK inhibitor patent, while leveraging the favorable CNS MPO properties (estimated score ≥5.0) documented in Section 3 . The single primary amine handle enables direct parallel synthesis via amide coupling or reductive amination without piperazine N-protection steps.

Chemoselective PROTAC Linker and Degrader Synthesis: Orthogonal Monofunctionalization for Ternary Complex Optimization

The compound's orthogonal reactivity profile—a single nucleophilic primary amine on the propyl chain with a deactivated piperazine nitrogen—makes it an ideal intermediate for constructing PROTAC (proteolysis-targeting chimera) linker-payload conjugates and heterobifunctional degraders [1]. Unlike symmetric bis-amine piperazines that require statistical or protecting-group-controlled monofunctionalization, this building block can be directly coupled to an E3 ligase ligand (e.g., VHL or cereblon recruiting moiety) or a target protein ligand in a single chemoselective step, reducing PROTAC synthesis complexity by at least 1–2 steps compared to bis-nucleophilic alternatives . The trifluoroethyl group's metabolic stability benefit (3- to 10-fold reduction in predicted CYP-mediated N-dealkylation) further supports the development of PROTACs with extended in vivo half-lives.

CNS-Penetrant PET Tracer and Molecular Imaging Probe Development: Cold Reference Standard and Precursor Synthesis

The presence of a primary amine terminus amenable to ¹¹C-methylation or ¹⁸F-fluoride prosthetic group conjugation, combined with the CNS-favorable physicochemical profile (single HBD, optimized lipophilicity), positions this building block as a versatile precursor for positron emission tomography (PET) tracer development targeting CNS kinases, receptors, or aggregated protein pathologies [1]. The trifluoroethyl group provides a convenient ¹⁹F NMR handle for analytical characterization of intermediates and final products. Procurement of the 98% purity grade with batch-specific NMR and HPLC certification ensures that cold reference standards prepared from this building block meet the stringent chemical purity requirements (>95% chemical purity, >99% radiochemical purity) for regulatory-compliant PET tracer production .

Focused DNA-Encoded Library (DEL) Synthesis: Trifluoroethyl-Piperazine as a Privileged Scaffold for CNS-Targeted DEL Selections

The compound's single primary amine attachment point is compatible with standard DEL chemistry workflows (on-DNA amide bond formation or reductive amination), while the trifluoroethyl-piperazine moiety has been validated as a privileged kinase-binding fragment in the DLK inhibitor patent series, making it a high-value addition to CNS-focused DNA-encoded libraries [1]. The structural features that distinguish this building block from common DEL piperazine inputs—specifically the trifluoroethyl substituent's contribution to lipophilicity and metabolic stability—increase the probability of identifying hits with drug-like properties during affinity-based selections against challenging CNS targets . Batch consistency and purity certification directly support the reproducibility requirements of DEL selection and hit deconvolution workflows.

Quote Request

Request a Quote for 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.